2-Hydroxy-5-(2-thienyl)benzaldehyde

Enzymology Cancer Biology Drug Discovery

Researchers targeting ALDH3A1 in cancer stem cells or 17β-HSD2 in osteoporosis face a scarcity of selective, well-characterized small-molecule probes. Generic salicylaldehydes lack the required electronic and steric profile for these targets. 2-Hydroxy-5-(2-thienyl)benzaldehyde addresses this gap as a structurally validated, dual-activity building block. - Confirmed ALDH3A1 inhibition (IC50 2,100 nM) for SAR-driven potency optimization. - Nanomolar 17β-HSD2 inhibition (IC50 261 nM) for bone anabolic agent development. - High-resolution crystal structure (R=0.050) enables rational ligand design. - Schiff base precursor for metal-coordinating ligands and functional materials. Supplied with rigorous analytical characterization. In stock for immediate dispatch.

Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
CAS No. 215023-65-7
Cat. No. B1299153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-thienyl)benzaldehyde
CAS215023-65-7
Molecular FormulaC11H8O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C11H8O2S/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H
InChIKeyJDXKZIUDWWNBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(2-thienyl)benzaldehyde Overview


2-Hydroxy-5-(2-thienyl)benzaldehyde (CAS 215023-65-7), also known as 2-hydroxy-5-(thiophen-2-yl)benzaldehyde, is a heteroaromatic aldehyde featuring a salicylaldehyde core substituted with a thiophene ring at the 5-position. This structural fusion endows the compound with distinct electronic and steric properties compared to simple benzaldehydes, making it a valuable building block for metal-coordinating ligands, fluorescent probes, and biologically active molecules. The compound has been extensively characterized, including through single-crystal X-ray diffraction [1], and is commercially available for research use from reputable chemical suppliers .

Workflow

Heteroaromatic building block for ligand design, fluorescent probe synthesis, and bioactive scaffold research.

Selection

Thienyl-salicylaldehyde core provides distinct electronic/steric profile vs. simple benzaldehydes; supports metal coordination and π-stacking.

Procurement

Commercially available research-grade compound with characterized crystal structure (XRD).

2-Hydroxy-5-(2-thienyl)benzaldehyde vs. Common Salicylaldehydes


Generic substitution with simple salicylaldehydes or benzaldehydes fails because the 5-thienyl substituent fundamentally alters the compound's electronic profile, molecular geometry, and biological target engagement. The thiophene ring, being an electron-rich heteroaromatic, modifies the aldehyde reactivity and the compound's ability to participate in specific interactions, such as π-stacking and metal coordination, which are crucial for its performance as a ligand and a bioactive scaffold. As demonstrated by comparative biological assays, 2-hydroxy-5-(2-thienyl)benzaldehyde exhibits a unique isozyme inhibition profile against aldehyde dehydrogenases (ALDHs) [1] and 17β-hydroxysteroid dehydrogenases (17β-HSDs) [2] that is not recapitulated by its non-thienyl analogs, rendering it an irreplaceable tool for specific research targets.

Generic salicylaldehydes lack the thienyl ring; altered electronic profile and π-stacking capability may disrupt metal coordination and molecular recognition.

Isozyme selectivity profiles (ALDH3A1, 17β-HSD2) are not recapitulated by non-thienyl analogs; assay response may differ significantly.

Non-thienyl benzaldehydes do not provide the same fluorescence sensor response; sensor performance may shift.

2-Hydroxy-5-(2-thienyl)benzaldehyde: Quantitative Evidence


ALDH Isozyme Selectivity Profile

2-Hydroxy-5-(2-thienyl)benzaldehyde demonstrates a distinct inhibition profile across ALDH isozymes, with an IC50 of 2,100 nM against ALDH3A1 [1]. This is in contrast to a structurally unrelated but potent ALDH1A1 inhibitor, 4-(N,N-dipropylamino)benzaldehyde, which exhibits an IC50 of 130 nM against ALDH1A1 [2]. While the target compound is a less potent inhibitor of ALDH3A1, its unique thienyl-salicylaldehyde scaffold offers a different chemotype for exploring isozyme selectivity, a critical factor for developing targeted therapeutics with reduced off-target effects.

ALDH Isozyme Selectivity
Reported
Target: IC₅₀ 2,100 nM (ALDH3A1)
Comparator: 4-(N,N-dipropylamino)benzaldehyde, IC₅₀ 130 nM (ALDH1A1)
~16-fold difference; distinct isozyme targets
Supports ALDH3A1 probe design; distinct from ALDH1A1 inhibitor chemotype.
Preincubation 1 min, spectrophotometric assay.
Enzymology Cancer Biology Drug Discovery

17β-HSD2 Nanomolar Inhibition

2-Hydroxy-5-(2-thienyl)benzaldehyde acts as a potent inhibitor of human placental 17β-HSD2, with an IC50 of 261 nM [1]. In the same assay system, other benzaldehyde-derived inhibitors have been reported with varying potencies, such as a compound with an IC50 of 68 nM [2]. While slightly less potent than the most advanced leads, the target compound's nanomolar activity confirms the thienyl-substituted salicylaldehyde scaffold as a valid pharmacophore for 17β-HSD2 inhibition, a validated target for osteoporosis therapy.

17β-HSD2 Inhibition
Reported
Target: IC₅₀ 261 nM
Comparator: Reported lead IC₅₀ 68 nM
3.8-fold difference, same target assay format
Supports 17β-HSD2 inhibitor optimization; nanomolar target engagement confirmed.
Human placental microsomal assay, HPLC detection.
Endocrinology Osteoporosis Steroid Metabolism

Antileishmanial Activity Profile

The compound displays moderate antileishmanial activity, with a reported IC50 of 180 μM against promastigotes [1]. This potency is significantly lower than that of optimized leads, such as a copper-complexed benzaldehyde thiosemicarbazone which exhibits an IC50 of 10.7 μM against intracellular amastigotes [2]. This quantitative comparison provides a clear baseline for the parent aldehyde scaffold, highlighting the potential for activity enhancement through further derivatization.

Antileishmanial Activity
Reported
Target: IC₅₀ 180 µM (promastigotes)
Comparator: Copper complex IC₅₀ 10.7 µM (amastigotes)
~17-fold difference, different parasite form
Baseline scaffold for derivatization; potential for enhanced potency through Schiff base/metal complex formation.
Extracellular promastigote assay; amastigote form differs.
Parasitology Neglected Tropical Diseases Antiprotozoal Drug Discovery

Crystal Structure for Rational Design

The molecular structure of 2-hydroxy-5-(2-thienyl)benzaldehyde has been unequivocally determined by single-crystal X-ray diffraction, with a refinement R-value of 0.050 using 2,126 observed reflections [1]. In contrast, the crystal structure of the simpler analog, salicylaldehyde N(4)-phenylthiosemicarbazone, was solved in a different space group (triclinic P-1) with a significantly larger unit cell volume (2,002.1 ų) [2]. The high-resolution structural data for the target compound provides a precise atomic blueprint for structure-based drug design, molecular docking, and the rational design of metal complexes, eliminating the ambiguity associated with computational models alone.

Crystallographic Resolution
Reported
R-value 0.050; Monoclinic P2₁/c; 2,126 reflections
High-resolution 3D coordinates support structure-based design and molecular docking.
Recrystallized from ethanol.
Structural Biology Crystallography Computational Chemistry

Fluorescent Metal Ion Sensor Response

A Schiff base derivative synthesized from 2-hydroxy-5-(2-thienyl)benzaldehyde exhibits a unique fluorescence response profile in aqueous solution upon the addition of various metal ions. At an excitation wavelength of 345 nm, the fluorescence intensity changes differentially for ions like Cu2+, Zn2+, and Fe3+ [1]. In contrast, a simpler salicylaldehyde-derived sensor showed a more generic response, highlighting the thienyl group's role in tuning selectivity [2]. This differential response is a direct consequence of the compound's unique electronic structure, enabling the development of more selective chemosensors.

Fluorescent Sensor Response
Reported
Derivative exhibits differential fluorescence for Cu²⁺, Zn²⁺, Fe³⁺; λex 345 nm. Thienyl substitution enhances selectivity vs. generic salicylaldehyde sensors.
Enables selective transition metal ion sensing; useful for probe development.
Aqueous solution, 1.0 × 10⁻² mol/L metal ions.
Analytical Chemistry Sensor Development Environmental Monitoring

Applications of 2-Hydroxy-5-(2-thienyl)benzaldehyde


ALDH3A1-Selective Probe Development

Researchers investigating the role of ALDH3A1 in cancer stem cells or chemoresistance can utilize 2-hydroxy-5-(2-thienyl)benzaldehyde as a starting scaffold for designing selective inhibitors. Its defined IC50 of 2,100 nM against ALDH3A1 [1] provides a baseline for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity away from other ALDH family members, which is crucial for minimizing off-target effects.

17β-HSD2 Inhibitor Optimization for Osteoporosis

The compound's confirmed nanomolar inhibition of 17β-HSD2 (IC50 = 261 nM) [1] validates its use in medicinal chemistry programs targeting osteoporosis. It can serve as a core pharmacophore for iterative synthesis, with the goal of improving potency and pharmacokinetic properties to generate novel bone anabolic agents.

Thienyl Metal Complex and Coordination Polymer Design

The high-resolution crystal structure (R=0.050) [1] and known reactivity of the aldehyde group make this compound an ideal precursor for synthesizing novel Schiff base ligands. These ligands, when complexed with transition metals, can be systematically studied for their magnetic, catalytic, or luminescent properties, with the thienyl moiety offering unique electronic tuning capabilities compared to purely phenyl-based systems.

Functional Azomethine Materials and Fluorescent Probes

The compound's proven utility in forming symmetrical azomethine compounds [1] and its derivative's selective fluorescence response to metal ions [2] position it as a key monomer for constructing functional materials. It can be polymerized or incorporated into larger π-conjugated systems for applications in organic electronics, chemosensors, and bioimaging agents where tunable optical properties are required.

Application
Selection Property
Validation Focus
ALDH3A1 probe research
Isozyme selectivity profile
ALDH3A1 vs. ALDH1A1 selectivity validation
17β-HSD2 inhibitor lead development
Nanomolar enzyme inhibition
17β-HSD2 potency & selectivity assays
Thienyl metal complex & coordination polymer
Crystallographic structure & aldehyde reactivity
Metal complex characterization & stability
Azomethine-based fluorescent probes
Thienyl-modulated fluorescence response
Metal ion selectivity & optical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-(2-thienyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.